Glycyl-L-leucyl-L-leucine

Description

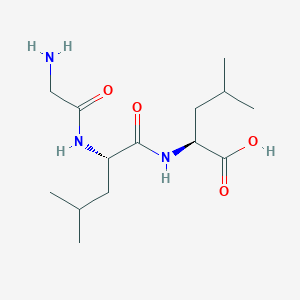

Structure

3D Structure

Properties

CAS No. |

4464-35-1 |

|---|---|

Molecular Formula |

C14H27N3O4 |

Molecular Weight |

301.38 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |

InChI Key |

UHPAZODVFFYEEL-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glycyl L Leucyl L Leucine

Solid-Phase Peptide Synthesis (SPPS) for Glycyl-L-leucyl-L-leucine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. americanpeptidesociety.orgmasterorganicchemistry.com The most prevalent strategy for synthesizing this tripeptide is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. masterorganicchemistry.com

The synthesis commences with the attachment of the C-terminal amino acid, L-leucine, to a suitable resin. The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is a common choice as it allows for mild cleavage conditions, thus preserving the integrity of the peptide. beilstein-journals.org The first L-leucine residue is typically attached to the resin as an N-α-Fmoc protected amino acid.

The synthesis cycle involves two main steps: deprotection and coupling.

Deprotection: The Fmoc group is removed from the resin-bound leucine (B10760876) using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). masterorganicchemistry.com

Coupling: The next amino acid in the sequence, another Fmoc-L-leucine, is then "activated" and coupled to the free amine of the resin-bound leucine. This is followed by the coupling of Fmoc-glycine.

Activation of the carboxylic acid group of the incoming amino acid is critical for efficient peptide bond formation. A variety of coupling reagents can be employed for this purpose. Common activators include aminium/uronium or phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or combinations like DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure. americanpeptidesociety.orgacs.org Additives are crucial for enhancing reaction rates and, importantly, suppressing racemization. highfine.com

The efficiency of each coupling step is critical to the final yield and purity. americanpeptidesociety.org For a relatively short and non-complex sequence like Gly-L-Leu-L-Leu, standard coupling times are generally sufficient. However, factors like steric hindrance from the bulky leucine side chains can be a consideration.

Once the peptide chain is fully assembled, it is cleaved from the resin. For the 2-Cl-Trt-Cl resin, a mildly acidic cocktail, often containing trifluoroacetic acid (TFA) in a low concentration, is used. nih.gov This step also removes the acid-labile side-chain protecting groups (though none are present in Gly-L-Leu-L-Leu). The crude peptide is then typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Description |

|---|---|

| Synthesis Strategy | Fmoc/tBu |

| Resin | 2-Chlorotrityl chloride (2-Cl-Trt-Cl) |

| N-α-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Reagent | 20% Piperidine in DMF |

| Coupling Reagents | HBTU, HATU, DIC/Oxyma |

| Cleavage Cocktail | TFA-based solution |

| Purification | RP-HPLC |

Enzymatic Synthesis Approaches for this compound and Related Tripeptides

Enzymatic peptide synthesis offers a green alternative to chemical methods, operating under mild, aqueous conditions with high stereospecificity, thereby minimizing the risk of racemization. internationalscholarsjournals.comrsc.org Proteases and lipases are the primary enzyme classes utilized for this purpose. internationalscholarsjournals.comnih.gov The synthesis can proceed via two main routes: thermodynamically controlled synthesis (reverse proteolysis) or kinetically controlled synthesis. thieme-connect.de

For this compound, a kinetically controlled approach using proteases like thermolysin, papain, or α-chymotrypsin is a viable strategy. internationalscholarsjournals.comrsc.org In this method, the enzyme catalyzes the transfer of an acyl group from a C-terminally activated amino acid (the acyl donor) to the N-terminus of another amino acid (the nucleophile). thieme-connect.de For the synthesis of Gly-L-Leu-L-Leu, the process could involve a stepwise condensation. For example, an activated glycine (B1666218) derivative (e.g., Gly-OMe) could be coupled with L-leucine to form Gly-L-Leu, which would then act as the nucleophile for coupling with a second activated L-leucine molecule. The specificity of the enzyme for the amino acids at the P1 and P1' positions is a critical factor for success. thieme-connect.de

| Enzyme Class | Potential Enzymes | Synthesis Approach | Key Advantages |

|---|---|---|---|

| Proteases | Thermolysin, Papain, α-Chymotrypsin | Kinetically Controlled Synthesis | High stereospecificity, mild reaction conditions. rsc.orgthieme-connect.de |

| Lipases | Porcine Pancreas Lipase (PPL), Rhizomucor miehei Lipase (RML) | Esterification/Amidation | Can use unprotected amino acids, often in organic solvents. nih.govresearchgate.net |

Solution-Phase Chemical Synthesis Routes for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for large-scale production. The synthesis of this compound in solution involves the sequential coupling of protected amino acid derivatives.

A common strategy employs N-terminal protecting groups such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl). mdpi.com The synthesis would typically start from the C-terminus with an L-leucine ester (e.g., methyl or ethyl ester) to protect the C-terminal carboxyl group. This is then coupled with an N-protected L-leucine. After the coupling reaction, the N-terminal protecting group is removed, and the resulting dipeptide ester is coupled with N-protected glycine. The final step involves the saponification of the C-terminal ester to yield the free tripeptide.

The choice of coupling reagents is similar to SPPS, with carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC, often in the presence of racemization suppressors like HOBt (1-hydroxybenzotriazole), being frequently used. ekb.eg The bulky side chains of the leucine residues can potentially slow down the reaction rate. ekb.eg

Preparation and Characterization of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of Gly-L-Leu-L-Leu allows for the exploration of structure-activity relationships. Modifications can be made at the N-terminus, the C-terminus, or by replacing one or more of the amino acid residues.

N-terminal Derivatives: The N-terminal glycine can be acylated with various functional groups. For instance, N-terminal acylation with a fatty acid could increase the lipophilicity of the peptide. Such modifications are typically performed after the peptide has been synthesized and the final N-terminal protecting group removed.

C-terminal Derivatives: The C-terminal carboxyl group can be converted into an amide or an ester. For example, in the synthesis of analogs of L-prolyl-L-leucyl-glycinamide (PLG), the C-terminal glycinamide (B1583983) has been replaced with various cyclic amino acid amides. nih.gov A similar strategy could be applied to Gly-L-Leu-L-Leu to create C-terminal amide derivatives.

Amino Acid Substitution: One or more of the amino acids can be replaced. For example, one of the L-leucine residues could be substituted with another hydrophobic amino acid like valine or isoleucine, or with a non-proteinogenic amino acid to alter its conformational properties or metabolic stability. researchgate.net

The synthesis of these analogs would follow the standard SPPS or solution-phase methodologies, incorporating the modified building block at the appropriate step. Characterization of the final products is typically achieved using mass spectrometry to confirm the molecular weight and NMR spectroscopy to elucidate the detailed structure.

Racemization Studies During this compound Synthesis and Degradation

Maintaining the stereochemical integrity of the chiral centers in the L-leucine residues is paramount during the synthesis of Gly-L-Leu-L-Leu. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps of peptide synthesis. americanpeptidesociety.orghighfine.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation and subsequent reprotonation, leading to a loss of stereochemical purity. rsc.org

Several factors influence the extent of racemization:

Coupling Reagents: Certain coupling reagents are more prone to causing racemization than others. The addition of reagents like HOBt, HOAt, or OxymaPure is a standard practice to suppress this side reaction. americanpeptidesociety.orghighfine.com

Base: The type and amount of base used during the coupling step can significantly impact racemization. highfine.com

Solvent: Polar solvents like DMF can sometimes lead to higher rates of racemization for sterically hindered amino acids. nih.gov

Studies on the degradation of peptides also provide insight into racemization. Research on the tetrapeptide glycyl-L-leucylglycylglycine showed that the leucine residue racemizes, and the rate is influenced by the adjacent amino acid residues. cdnsciencepub.comresearchgate.net Another study investigated the degradation of Glycyl-L-leucine itself in subcritical water, noting the formation of its isomer, L-leucyl-glycine, and the cyclized product, cyclo-(glycyl-L-leucine), indicating that the peptide backbone can undergo significant rearrangement under harsh conditions. nih.gov The rate of racemization during SPPS can be quantified by synthesizing a model peptide and analyzing the final product for diastereomeric impurities using techniques like capillary electrophoresis. acs.orgnih.gov These studies have shown that racemization can be kept to a minimum (e.g., less than 0.4% per cycle) with optimized protocols. nih.gov

Enzymatic Hydrolysis and Biodegradation of Glycyl L Leucyl L Leucine

Kinetic Studies of Acid-Catalyzed Hydrolysis of Glycyl-L-leucyl-L-leucine

The acid-catalyzed hydrolysis of this compound has been investigated to understand the kinetics of its breakdown. Studies conducted in 2N HCl over a temperature range of 55–94°C have determined the rate constants for the cleavage of the peptide bonds. rsc.orgrsc.org Specifically, the hydrolysis of the glycyl-leucyl bond (kgl-l) and the leucyl-leucyl bond have been kinetically analyzed. rsc.orgrsc.org These studies also calculated the activation parameters, including the enthalpy of activation (ΔH≠) and the entropy of activation (ΔS≠), which provide insights into the transition state of the hydrolytic reaction. rsc.orgrsc.org

In a related study, the kinetics of acid hydrolysis of Glycyl-L-leucyl-glycine were examined, providing comparative data on the cleavage of glycyl-leucyl and leucyl-glycyl bonds. rsc.org Such kinetic analyses are fundamental for predicting the stability and degradation pathways of peptides under acidic conditions.

Interaction of this compound with Peptidases and Hydrolases

The enzymatic breakdown of this compound is facilitated by various peptidases and hydrolases that exhibit specificities towards leucine-containing peptides.

Substrate Specificity of Dipeptidases and Tripeptidases towards Leucine-Containing Peptides

Dipeptidases and tripeptidases play a significant role in the hydrolysis of small peptides. Some tripeptidases, classified as metalloenzymes, demonstrate the ability to cleave tripeptides with an amino-terminal leucine (B10760876) residue. researchgate.net For instance, a tripeptidase purified from Lactococcus lactis subsp. lactis biovar. diacetylactis ATCC 13675 was found to be capable of cleaving tripeptides such as Leu-Leu-Leu. researchgate.net Similarly, peptidase T from Salmonella typhimurium hydrolyzes a variety of tripeptides, including those with N-terminal leucine. researchgate.net The substrate specificity of these enzymes is crucial for the complete breakdown of complex proteins into smaller peptides and amino acids. researchgate.net Aminopeptidases, a class of exopeptidases, also show specificity for N-terminal amino acids, with leucine aminopeptidases being a specific subtype. nih.govoup.com

Influence of Amino Acid Side Chains on this compound Hydrolytic Rates

The amino acid side chains within a peptide sequence significantly influence the rate of its hydrolysis. The bulky, hydrophobic side chain of leucine can affect the binding of the peptide to the active site of an enzyme, thereby influencing the catalytic efficiency. rsc.org For instance, the hydrolysis of the dipeptide glycyl-L-leucine is influenced by the leucine residue. rsc.org Studies on the acid-catalyzed hydrolysis of dipeptides have shown that the nature of the amino acid side chains impacts the activation parameters of the reaction. rsc.org The conformation of the dipeptide, which is dictated by its side chains, plays a crucial role in the rate of both hydrolysis and other reactions like sequence inversion. rsc.org

Role of Lysosomal Cathepsins in Peptide Cleavage and Processing

Lysosomal cathepsins are a group of proteases that are essential for protein turnover and the degradation of peptides within the lysosome. mdpi.com Cathepsin A, a serine carboxypeptidase, is involved in the processing of various bioactive peptides by cleaving one or two amino acids from the C-terminal end. nih.govfrontiersin.orgresearchgate.net While direct studies on the interaction of this compound with cathepsins are limited, the known function of these enzymes suggests they would be involved in its degradation if it were to enter the lysosomal pathway. Cathepsins B and L are also major lysosomal peptidases that contribute to the breakdown of proteins and peptides. mdpi.com The activity of these cathepsins is crucial for maintaining cellular homeostasis.

Metabolic Degradation Pathways of this compound in Model Organisms

Once this compound is hydrolyzed into its constituent amino acids, glycine (B1666218) and leucine, these amino acids enter their respective metabolic degradation pathways.

The degradation of L-leucine is a well-established pathway in various organisms, including mammals. nih.gov The initial step involves the transamination of leucine to α-ketoisocaproate (α-KIC). wikipedia.org This is followed by the oxidative decarboxylation of α-KIC to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex. nih.govwikipedia.org Subsequent steps involve dehydrogenation, carboxylation, hydration, and ultimately the formation of acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid. nih.govwikipedia.org In some tissues like adipocytes, leucine can also serve as a precursor for the synthesis of fatty acids and sterols. nih.gov

The degradation pathway of glycine is simpler. It can be converted to serine by serine hydroxymethyltransferase or be cleaved by the glycine cleavage system into carbon dioxide, ammonia, and a one-carbon unit.

The concerted action of various peptidases is necessary for the complete breakdown of peptides in organisms like Lactococcus lactis. scispace.com This highlights the importance of a suite of enzymes with overlapping specificities for efficient nutrient utilization from peptides. scispace.com

Thermodynamics of this compound Degradation

The thermodynamics of peptide degradation provide insight into the energy changes associated with these reactions. Studies on the degradation of the related dipeptide, glycyl-L-leucine, in subcritical water have provided kinetic and thermodynamic data. nih.govtandfonline.com These studies, conducted at temperatures between 200-240°C, show that the degradation involves both hydrolysis to the constituent amino acids and cyclization to form cyclo-(glycyl-L-leucine). nih.govtandfonline.com

The enthalpy of activation (ΔH) for the resin-catalyzed hydrolysis of dipeptides like glycyl-L-leucine has been determined to be in the range of 20.7 to 22.5 kcal/mol. acs.org The entropy of activation (ΔS) for these reactions ranged from -8.77 to -14.1 cal/deg·mol. acs.org These thermodynamic parameters are crucial for understanding the reaction mechanism and the factors that influence the rate of peptide degradation.

Interactive Data Table: Kinetic and Thermodynamic Parameters for Peptide Hydrolysis

| Peptide | Condition | Parameter | Value | Reference |

| This compound | 2N HCl, 55-94°C | kgl-l | Determined | rsc.orgrsc.org |

| This compound | 2N HCl, 55-94°C | ΔH≠ | Calculated | rsc.orgrsc.org |

| This compound | 2N HCl, 55-94°C | ΔS≠ | Calculated | rsc.orgrsc.org |

| Glycyl-L-leucine | Dowex-50 Resin | ΔH | 20.7-22.5 kcal/mol | acs.org |

| Glycyl-L-leucine | Dowex-50 Resin | ΔS | -8.77 to -14.1 cal/deg·mol | acs.org |

Cellular Uptake and Transport Mechanisms of Glycyl L Leucyl L Leucine

Mechanisms of Peptide Transport Across Biological Membranes

The transport of peptides like Glycyl-L-leucyl-L-leucine across biological membranes is primarily a carrier-mediated process. cambridge.org This involves specialized protein transporters that recognize and bind to the peptide, facilitating its movement across the lipid bilayer of the cell membrane. usmf.md

Research on the small intestine of guinea pigs has shown that the influx of Glycyl-L-leucine, a related dipeptide, involves two main pathways. Approximately half of the dipeptide is transported intact via a carrier system that is independent of sodium. The other half is broken down at the membrane surface (hydrolysis), and the resulting L-leucine is then transported, partly through a sodium-dependent mechanism. nih.gov This dual mechanism of intact peptide transport and surface hydrolysis followed by amino acid transport is a key feature of peptide absorption. nih.govresearchgate.net

The transport process is electrogenic, meaning it creates a change in the electrical potential across the membrane. nih.gov This is consistent with the proton-coupled transport mechanism utilized by many peptide transporters, where the movement of the peptide is coupled with the movement of one or more protons down their electrochemical gradient. nih.govuniprot.org

Role of Peptide Transporters (e.g., SLC15A family) in this compound Internalization

The Solute Carrier 15 (SLC15) family of proton-coupled oligopeptide transporters (POTs) plays a crucial role in the cellular uptake of di- and tripeptides. nih.govguidetopharmacology.org This family includes four main members in mammals: PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). nih.gov

PEPT1 (SLC15A1) is a high-capacity, low-affinity transporter predominantly found in the small intestine, where it is responsible for absorbing the bulk of dietary di- and tripeptides. nih.govuniprot.org

PEPT2 (SLC15A2) is a low-capacity, high-affinity transporter primarily located in the kidneys for reabsorbing peptides from the glomerular filtrate, and also in the choroid plexus. nih.govnih.gov

PHT1 (SLC15A4) and PHT2 (SLC15A3) are peptide/histidine transporters that are expressed in various tissues, including immune cells. nih.gov

Given that this compound is a tripeptide, its internalization is mediated by these transporters. nih.gov The promiscuous nature of these transporters allows them to handle a wide variety of di- and tripeptides, including those containing D-amino acids. guidetopharmacology.org The transport process is driven by an inwardly-directed proton gradient and the membrane potential. nih.gov

Competitive Inhibition of this compound Uptake by Free Amino Acids and Other Peptides

The carrier-mediated transport of this compound is subject to competitive inhibition, a phenomenon where other molecules with similar structures compete for the same transporter binding sites.

Studies on the related dipeptide Glycyl-L-leucine have provided significant insights into these competitive dynamics. The influx of the intact dipeptide was not significantly inhibited by the presence of free amino acids like glycine (B1666218) or L-isoleucine. nih.gov This suggests that the primary carrier system for the intact peptide is distinct from those for free amino acids. cambridge.org

However, when considering the portion of uptake that occurs after surface hydrolysis, the resulting L-leucine transport is strongly inhibited by other free amino acids like L-leucine and L-isoleucine. nih.gov

Furthermore, other peptides can competitively inhibit the uptake of Glycyl-L-leucine. For instance, Glycyl-L-proline has been shown to competitively inhibit the transport of Glycyl-L-leucine. nih.gov Interestingly, while Glycyl-L-leucine can markedly inhibit the influx of diglycine, the reverse is not true, as di- or tri-glycine did not inhibit Glycyl-L-leucine influx. nih.gov This indicates a complex relationship and potentially different binding affinities or separate but closely located carrier sites for different dipeptides. nih.gov

The table below summarizes the inhibitory effects observed in studies with the related dipeptide, Glycyl-L-leucine.

| Inhibitor | Effect on Intact Glycyl-L-leucine Influx | Effect on L-leucine Influx (from hydrolysis) | Reference |

| Glycine | No inhibition | - | nih.gov |

| L-isoleucine | No inhibition | Strong inhibition | nih.gov |

| L-leucine | - | Strong inhibition | nih.gov |

| Di- or tri-glycine | No inhibition | - | nih.gov |

| Glycyl-L-proline | Competitive inhibition | - | nih.gov |

Intracellular Trafficking and Compartmentation of Glycyl-L-leucine

Once inside the cell, this compound and its constituent amino acids are subject to intracellular trafficking, which dictates their subsequent metabolic fate. The trafficking of amino acids and peptides is a regulated process that can be influenced by the cell's nutritional state. pnas.org

Recent research suggests that essential amino acids, including leucine (B10760876), can be trafficked through lysosomes. pnas.orgresearchgate.net Under starvation conditions, cells can retain leucine within lysosomes, creating a storage pool that can be utilized for protein synthesis. pnas.org This lysosomal retention is a regulated process, as demonstrated by the fact that lysosome-damaging agents can inhibit this storage. pnas.orgresearchgate.net

The intracellular journey of proteins and peptides is also guided by specific sorting motifs within their structure. biorxiv.org For glycoproteins, the glycosylation pattern can influence their trafficking and destination within the cell, such as targeting to the apical or basolateral membranes in polarized epithelial cells. nih.gov While this compound itself is not a glycoprotein, its constituent amino acids, once released through intracellular hydrolysis, contribute to the cellular pool used for the synthesis of new proteins, which are then subject to these complex trafficking pathways.

The regulation of amino acid transporters at the plasma membrane also plays a critical role in controlling the intracellular concentration of amino acids like leucine. For example, the localization of leucine permeases in yeast is a regulated process that responds to nutrient signaling pathways. biorxiv.org This intricate regulation ensures that the cell can maintain amino acid homeostasis, which is crucial for processes like protein synthesis and cell growth. diva-portal.orgmdpi.com

Structural Analysis and Conformational Dynamics of Glycyl L Leucyl L Leucine

Spectroscopic Investigations of Glycyl-L-leucyl-L-leucine Conformation

Spectroscopic methods are indispensable tools for elucidating the three-dimensional structure of peptides in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed insights into the peptide backbone and side chain orientations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure and dynamics of molecules at an atomic level. nih.gov It is applicable to both solutions and solid samples, providing crucial information about molecular conformation. nih.govnih.gov

In the solid state, NMR can provide unique insights into the structure, dynamics, and non-covalent interactions within a material. mdpi.com While a full experimental NMR analysis for this compound is not detailed in the provided search results, computed ¹³C NMR data offers predicted chemical shifts for the carbon atoms within the tripeptide. These theoretical values serve as a valuable reference for experimental studies.

Table 1: Computed ¹³C NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 174.9 |

| C2 | 52.8 |

| C3 | 25.1 |

| C4 | 23.2 |

| C5 | 22.0 |

| C6 | 172.9 |

| C7 | 51.5 |

| C8 | 41.6 |

| C9 | 25.1 |

| C10 | 23.2 |

| C11 | 22.0 |

| C12 | 169.8 |

| C13 | 41.6 |

Data sourced from predicted values. spectrabase.com

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the peptide backbone and the conformation of its side chains. nih.govresearchgate.net The amide I' band, in particular, is sensitive to the secondary structure of peptides. nih.gov

Studies on related leucine-containing oligomers have demonstrated the utility of these techniques. For instance, the analysis of alanyl-X-alanine tripeptides, where X included leucine (B10760876), combined Fourier transform IR and polarized Raman spectroscopy to determine the dihedral angles of the central amino acid residue. nih.gov This research revealed that leucine-containing peptides can populate both extended β-strand and polyproline II-like conformations. nih.gov

In the context of thermal studies, FTIR spectroscopy has been used to characterize the chemical structure of products resulting from the heating of leucine-containing dipeptides. nih.govacs.orgcore.ac.uk For example, in the study of L-leucyl-L-leucine, FTIR was employed alongside other methods to confirm the cyclization of the dipeptide upon heating. nih.govacs.orgcore.ac.uk Similarly, the vibrational properties of L-leucyl-L-leucine hydrate (B1144303) have been investigated using both Raman and IR spectroscopy, with density functional theory (DFT) calculations aiding in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Impact of Amino Acid Sequence and Environmental Factors on this compound Conformation

The conformation of a peptide is not solely determined by its amino acid sequence but is also significantly influenced by its environment. nih.gov Factors such as the solvent, pH, and temperature can alter the delicate balance of forces that dictate the peptide's three-dimensional structure. jackwestin.com

The surrounding environment can dramatically affect the preferred secondary structure. nih.gov For instance, a peptide sequence that might favor an α-helical structure based on amino acid preference alone can be induced to form a β-strand in a different solvent system that mimics the interior of a protein. nih.gov Changes in pH can alter the charge states of the terminal amino and carboxyl groups, as well as any ionizable side chains, thereby affecting electrostatic interactions and conformation. jackwestin.com Furthermore, temperature can impact the stability of hydrogen bonds and hydrophobic interactions, leading to conformational changes.

Thermally Induced Self-Assembly and Cyclization Reactions of Leucine-Containing Peptides

Thermal treatment of short-chain peptides can trigger both self-assembly into ordered nanostructures and chemical reactions, such as cyclization. nih.govacs.orgcore.ac.ukresearchgate.net Studies on the dipeptide L-leucyl-L-leucine have shown that heating in the solid state can induce an intramolecular cyclization to form the corresponding diketopiperazine, cyclo(Leu-Leu). nih.govacs.orgcore.ac.ukresearchgate.net This transformation involves a change from a linear to a cyclic dipeptide, which can result in the formation of different nanostructures. researchgate.net

The process of cyclization is an endothermic reaction and can be monitored using techniques like differential scanning calorimetry (DSC). researchgate.net For L-leucyl-L-leucine, this cyclization has been observed to occur at elevated temperatures, for example, by heating up to 200°C. researchgate.net This solid-state reaction is considered an efficient and environmentally friendly method for synthesizing cyclic dipeptides, as it often requires no solvent and produces water as the only byproduct. researchgate.net The resulting cyclic dipeptides exhibit different self-assembly properties compared to their linear precursors. nih.govcore.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-leucyl-L-leucine |

| Glycine (B1666218) |

| Leucine |

| Alanyl-X-alanine |

| cyclo(Leu-Leu) / diketopiperazine |

Advanced Analytical Methodologies for Glycyl L Leucyl L Leucine Research

High-Resolution Mass Spectrometry for Glycyl-L-leucyl-L-leucine Identification and Quantification

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed analysis of peptides like this compound. Its ability to determine the mass of a molecule with high accuracy is indispensable for confirming the elemental composition and identifying the compound unequivocally. The molecular formula for this compound is C14H27N3O4, with a computed molecular weight of approximately 301.38 g/mol . nih.gov HRMS can verify this mass with a high degree of precision, distinguishing it from other molecules with similar nominal masses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of peptides in complex biological matrices. mtoz-biolabs.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mtoz-biolabs.com For this compound, LC-MS/MS offers several advantages:

High Sensitivity and Precision: The technique is capable of detecting and quantifying very low concentrations of the tripeptide, which is essential for metabolic and pharmacokinetic studies. mtoz-biolabs.com

Specificity: By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, ensuring accurate quantification even in the presence of interfering substances.

Versatility: LC-MS/MS methods can be applied to a wide range of biological samples, including plasma, urine, and tissue homogenates, to study the distribution and metabolism of the peptide. mtoz-biolabs.comnih.gov

A typical LC-MS/MS workflow for this compound analysis involves sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a suitable column (often a reversed-phase column), followed by electrospray ionization (ESI) and detection by the mass spectrometer. nih.govmdpi.com The development of such methods includes the optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity. nih.gov

While LC-MS is generally preferred for intact peptide analysis, gas chromatography-mass spectrometry (GC-MS) plays a crucial role in identifying and quantifying the degradation products of this compound. Peptides can undergo various degradation reactions, such as hydrolysis or cyclization, especially under thermal stress. nih.govresearchgate.net

For instance, studies on the thermal degradation of related dipeptides have shown the formation of cyclic dipeptides (diketopiperazines). nih.govresearchgate.net In the case of this compound, heating could potentially lead to the formation of cyclic derivatives or hydrolysis into its constituent amino acids (glycine and leucine) and smaller peptide fragments. GC-MS is particularly well-suited for analyzing the volatile derivatives of these smaller, less polar degradation products. researchgate.net The chemical structure of the degradation products can be characterized by their mass spectra. researchgate.net Kinetic studies of peptide degradation, where the formation of products is monitored over time, often rely on GC-MS for accurate quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Chromatographic Separation and Purification Techniques

High-performance liquid chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. mtoz-biolabs.comresearchgate.net

Analytical HPLC: This is used for the qualitative and quantitative analysis of the tripeptide. researchgate.net A well-developed analytical HPLC method can provide information on the purity of a sample, identify impurities, and quantify the concentration of this compound. researchgate.net Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase is used with a polar mobile phase. nih.gov The retention time of the peptide can be used for its identification, while the peak area is proportional to its concentration. researchgate.net

Preparative HPLC: When high-purity this compound is required for research or other applications, preparative HPLC is the method of choice. ijrpr.com The primary goal of preparative HPLC is to isolate and purify the target compound from a mixture. ijrpr.com This technique utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. ijrpr.com The collected fractions containing the purified peptide can then be verified for purity using analytical HPLC. The selection of the stationary phase and mobile phase is critical for achieving optimal separation and recovery of the product.

Table 1: Comparison of Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Identification and quantification | Isolation and purification |

| Column Size | Smaller internal diameter and length | Larger internal diameter and length |

| Particle Size | Typically smaller (e.g., 1.8-5 µm) | Typically larger (e.g., 5-10 µm or more) |

| Sample Load | Micrograms to milligrams | Milligrams to grams (or more) |

| Flow Rate | Lower (e.g., 0.5-2 mL/min) | Higher (e.g., 10-100 mL/min or more) ijrpr.com |

| Outcome | Chromatogram with analytical data | Purified fractions of the compound |

Application of UV-Visible Absorption and Fluorescence Spectroscopy in this compound Interaction Studies

UV-Visible absorption and fluorescence spectroscopy are valuable techniques for studying the interactions of this compound with other molecules, such as metal ions or host molecules like cyclodextrins. researchgate.netresearchgate.net

UV-Visible Absorption Spectroscopy: Changes in the UV-Visible absorption spectrum of a molecule upon interaction with another can provide evidence of complex formation. researchgate.netmdpi.com For peptides, the absorption of the peptide bond (around 200-220 nm) can be monitored. While this compound itself does not have a strong chromophore in the near-UV region, its interaction with chromophoric molecules can be studied by observing changes in the spectrum of the interacting partner. researchgate.net For example, the binding of the peptide to a metal ion that has a characteristic absorption spectrum can lead to shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity, indicating an interaction. mdpi.com

Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of a fluorescent molecule (fluorophore). nih.gov While this compound is not intrinsically fluorescent, its interactions can be studied using extrinsic fluorescence probes or by observing the quenching of the fluorescence of an interacting partner. researchgate.net For instance, if the peptide binds to a protein containing tryptophan or tyrosine residues, the intrinsic fluorescence of these amino acids may be quenched or enhanced, providing information about the binding affinity and mechanism. nih.gov Similarly, the fluorescence of a small molecule probe can be altered upon binding to the peptide. researchgate.net

Electrochemical and Conductometric Methods for Peptide Characterization

Electrochemical and conductometric methods offer alternative approaches to characterize this compound and its interactions in solution. researchgate.net

Electrochemical Methods: Techniques such as cyclic voltammetry can be used to study the redox properties of metal complexes of this compound. If the peptide coordinates with a redox-active metal ion, the electrochemical behavior of the metal will be altered, providing insights into the coordination environment and the stability of the complex.

Conductometric Methods: Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. This method is particularly useful for studying interactions that involve changes in the number or type of charge carriers in solution. researchgate.net For example, the binding of this compound to charged surfactants or the formation of ionic complexes can be monitored by measuring changes in the conductivity of the solution. researchgate.net The critical micelle concentration (cmc) of surfactants can be determined in the presence and absence of the peptide to understand the nature of their interaction. researchgate.net

Theoretical and Computational Investigations of Glycyl L Leucyl L Leucine

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules at an atomic level. longdom.org For a flexible tripeptide like Glycyl-L-leucyl-L-leucine, MD simulations can reveal its conformational preferences in different environments, such as in an aqueous solution, which mimics physiological conditions.

An MD simulation of this compound would typically be run for a duration of nanoseconds to microseconds, tracking the movements of every atom. The primary goals of such a simulation are to explore the peptide's conformational space and understand its structural stability. Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability over time and the radius of gyration (Rg) to measure its compactness. dergipark.org.trmdpi.com For instance, simulations of similar tripeptides have shown that they remain quite stable after an initial equilibration period. longdom.org

The bulky, nonpolar isobutyl side chains of the two leucine (B10760876) residues are expected to significantly influence the peptide's folding. In an aqueous environment, these hydrophobic side chains would likely tend to cluster together to minimize contact with water, potentially leading to more compact, folded conformations. The glycine (B1666218) residue, lacking a side chain, provides significant conformational flexibility to the peptide backbone. The conformational propensities of the residues can be analyzed using Ramachandran plots, which show the distribution of the backbone dihedral angles (phi, ψ). Studies on other flexible tripeptides indicate a preference for conformations like beta-strand (β) and polyproline II (PPII). nih.gov

Table 1: Illustrative Molecular Dynamics Simulation Parameters and Key Observables for this compound in Explicit Water

| Parameter | Value/Description | Purpose |

| System Setup | ||

| Peptide | This compound | The molecule of interest. |

| Force Field | CHARMM36m / AMBER ff99SB | Defines the potential energy function for the atoms. longdom.orgmdpi.com |

| Solvent Model | TIP3P Explicit Water | Simulates an aqueous physiological environment. longdom.org |

| Simulation Time | 100 ns | Duration to allow for adequate conformational sampling. |

| Temperature | 300 K | Approximates physiological temperature. d-nb.info |

| Analysis | ||

| RMSD | Root-Mean-Square Deviation | Measures the average deviation of the peptide backbone from a reference structure to assess stability. dergipark.org.tr |

| Rg | Radius of Gyration | Indicates the compactness of the peptide's structure over time. mdpi.com |

| Ramachandran Plot | Dihedral Angle (Φ, Ψ) Distribution | Reveals the preferred backbone conformations for each amino acid residue. nih.gov |

| Intermolecular Interactions | Hydrogen Bonds, van der Waals | Quantifies interactions between the peptide and solvent molecules, and intramolecularly. nih.gov |

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. researchgate.net For this compound, DFT can be used to determine its optimized geometry, vibrational frequencies, and a host of electronic properties that govern its reactivity.

Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors derived from the molecule's electronic energy. frontiersin.org These descriptors, such as chemical potential, hardness, and the Fukui function, can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atom of the N-terminal glycine and the oxygen atoms of the carboxyl group and peptide bonds are expected to be key reactive sites. DFT calculations have been successfully used to analyze the vibrational spectra (Raman and IR) of both glycine and leucine in hydrated environments. researchgate.net

Time-Dependent DFT (TD-DFT) extends these methods to study the excited electronic states of the molecule. This is crucial for understanding how the peptide interacts with light, for instance, in predicting its UV-Vis absorption spectrum. rsc.org Such calculations can identify the electronic transitions responsible for observed spectral features. rsc.org

Table 2: Exemplary Conceptual DFT Reactivity Descriptors for this compound (Calculated in a Solvated Model)

| Descriptor | Definition | Predicted Significance for this compound |

| Global Descriptors | ||

| Chemical Potential (μ) | Measures the escaping tendency of an electron from the system. | Indicates overall reactivity; a higher value suggests greater reactivity. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons. | Predicts the propensity to act as an electrophile. |

| Local Descriptors | ||

| Fukui Function (f(r)) | Identifies the most reactive sites within the molecule. | Predicts that the N-terminal amine group is a likely site for electrophilic attack, while carbonyl oxygens are sites for nucleophilic attack. |

In Silico Prediction of this compound Biochemical Properties and Interactions

Before undertaking expensive and time-consuming laboratory experiments, a wide array of biochemical and pharmacokinetic properties can be predicted using computational tools. nih.gov These in silico methods leverage vast databases of known compounds to build predictive models, often using machine learning and quantitative structure-activity relationship (QSAR) principles. computabio.com

For this compound, these tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. oup.com Natural peptides often exhibit poor ADMET properties, such as low permeability and rapid clearance. nih.gov In silico models can estimate properties like Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and potential for metabolism by proteases. nih.gov Other tools can predict potential biological activities by comparing the peptide's structure to those of known bioactive peptides, identifying potential targets or predicting properties like antimicrobial or cell-penetrating capabilities. nih.gov

Table 3: Illustrative In Silico Predicted ADMET and Biochemical Properties for this compound

| Property | Predicted Value/Classification | Implication | Prediction Tool Example |

| Physicochemical Properties | |||

| Molecular Weight | 315.42 g/mol | Affects diffusion and permeability. | PepCalc nih.gov |

| LogP | Low / Negative | Indicates high hydrophilicity, suggesting low passive membrane permeability. | SwissADME frontiersin.org |

| Pharmacokinetics (ADMET) | |||

| Caco-2 Permeability | Low | Suggests poor oral absorption. | ADMETLab 2.0 oup.com |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. | SwissADME frontiersin.org |

| P-gp Substrate | Yes (Probable) | May be subject to efflux from cells, reducing intracellular concentration. | SwissADME frontiersin.org |

| Predicted Bioactivity | |||

| Bioactivity Score (GPCR Ligand) | Low | Unlikely to be a strong ligand for G-protein coupled receptors. | Molinspiration frontiersin.org |

| Cell-Penetrating Peptide (CPP) | Low Probability | The high hydrophobicity of leucine may contribute, but overall prediction is low. | CellPPD nih.gov |

Cheminformatics and Bioinformatics Approaches for Peptide Design and Library Screening

Cheminformatics and bioinformatics provide the computational framework for systematically exploring the chemical space of peptides and designing new ones with desired properties. unibe.chneovarsity.org For a simple tripeptide like this compound, these approaches are valuable for designing analogues and screening virtual libraries to identify candidates with improved characteristics. mdpi.com

One common strategy is to create a virtual library by systematically substituting one or more amino acids in the parent sequence and then computationally screening this library for properties of interest. For example, one could replace the N-terminal glycine with other small amino acids to modulate flexibility or substitute the leucine residues with other hydrophobic or even non-natural amino acids to enhance stability or binding affinity. mdpi.com Computational tools can then rapidly predict the ADMET properties or binding scores of thousands of these virtual analogues, prioritizing a smaller, more manageable set for chemical synthesis and experimental validation. neovarsity.orgmdpi.com This process dramatically accelerates the discovery of lead compounds compared to traditional experimental screening alone. mdpi.com

Table 4: Example of a Small Virtual Library Based on the this compound Scaffold for In Silico Screening

| Peptide Sequence | Modification from Parent | Rationale for Design |

| Ala -L-Leu-L-Leu | Gly -> Ala | Reduce backbone flexibility slightly. |

| Gly-L-Ile -L-Leu | L-Leu -> L-Ile | Introduce a different bulky hydrophobic side chain. |

| Gly-L-Leu-L-Nle | L-Leu -> L-Norleucine | Introduce a non-natural, unbranched hydrophobic side chain to probe binding pocket shape. |

| Gly-D-Leu -L-Leu | L-Leu -> D-Leu | Increase resistance to proteolytic degradation. mdpi.com |

| Ac-Gly-L-Leu-L-Leu-NH2 | N- and C-terminal capping | Increase metabolic stability by blocking exopeptidases. |

Emerging Research Directions and Future Perspectives for Glycyl L Leucyl L Leucine

Exploration of Uncharacterized Biological Activities and Molecular Signaling Roles

The specific biological activities of Glycyl-L-leucyl-L-leucine are not yet fully characterized, presenting a fertile ground for future investigation. However, research on related compounds and fragments suggests several promising avenues of exploration.

One of the most direct pieces of evidence for the bioactivity of a Gly-Leu-Leu-containing sequence comes from studies on diazepam binding inhibitor (DBI), an endogenous brain neuropeptide. A hexapeptide fragment derived from DBI, Gly-Leu-Leu-Asp-Leu-Lys, was found to be pharmacologically active, specifically at the GABA receptor complex. nih.gov This suggests that Gly-Leu-Leu itself could act as a signaling molecule or a precursor to one within the central nervous system.

Furthermore, the high leucine (B10760876) content of Gly-Leu-Leu points towards a potential role in metabolic regulation, particularly through the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. Leucine is a well-established activator of the mTORC1 complex, a key regulator of protein synthesis and cell growth. wikipedia.org Studies on the dipeptide Glycyl-L-Leucine (Gly-Leu) have shown that it can promote protein synthesis in chicken intestinal epithelial cells by activating the mTOR pathway. agriculturejournals.czagriculturejournals.czresearchgate.net It is plausible that Gly-Leu-Leu could be hydrolyzed to release leucine or act directly as a signaling molecule to influence this critical metabolic pathway. agriculturejournals.cz

Other potential, though currently uncharacterized, biological activities for small peptides like Gly-Leu-Leu include immunomodulatory, antioxidant, and antimicrobial effects, which are areas of active research for various peptide structures. smolecule.comontosight.ai

Table 1: Potential Signaling Roles and Biological Activities of this compound

| Potential Activity/Role | Associated Signaling Pathway/System | Evidence/Hypothesis Basis |

|---|---|---|

| Neuromodulation | GABAergic System | Activity demonstrated for a hexapeptide fragment (Gly-Leu-Leu-Asp-Leu-Lys) containing the Gly-Leu-Leu sequence. nih.gov |

| Regulation of Protein Synthesis | mTOR Signaling Pathway | High leucine content; studies on the dipeptide Gly-Leu show activation of mTOR pathway in intestinal cells. agriculturejournals.czagriculturejournals.cz |

| Metabolic Regulation | Nutrient Sensing Pathways (e.g., PI3K) | Transcriptome studies on Gly-Leu show enrichment in PI3K signaling and amino acid biosynthesis pathways. agriculturejournals.czresearchgate.net |

Development of Advanced Methodologies for Studying Peptide-Enzyme and Peptide-Receptor Interactions

Understanding how Gly-Leu-Leu interacts with biological targets like enzymes and receptors is crucial to elucidating its function. Modern methodologies offer powerful tools for such investigations, moving beyond traditional binding assays.

Peptide-Enzyme Interactions: The primary enzymatic interactions for Gly-Leu-Leu are likely to involve peptidases that catalyze its hydrolysis. Tripeptidase (TP) activity has been characterized in various microorganisms, such as Lactobacillus reuteri, using the structurally similar tripeptide Leu-Leu-Leu as a substrate. conicet.gov.ar Advanced methods to study these interactions include:

Mass Spectrometry (MS): Used to identify the products of enzymatic cleavage and to study the kinetics of hydrolysis. nih.gov

Kinetic Analysis: Studies on the acid-catalyzed hydrolysis of Gly-Leu-Leu have been performed to determine reaction rates and thermodynamic parameters, providing a baseline for comparison with enzymatic catalysis. nih.gov

Structural Biology: Techniques like X-ray crystallography or Cryo-EM could be used to determine the three-dimensional structure of a tripeptidase in complex with Gly-Leu-Leu, revealing the specific residues involved in binding and catalysis.

Peptide-Receptor Interactions: If Gly-Leu-Leu acts as a signaling molecule, it would interact with specific receptors. Identifying these receptors and characterizing the binding process requires sophisticated techniques:

On-Cell Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful method allows for the study of peptide-receptor interactions directly on the surface of living cells, providing atomic-resolution data on the bound conformation of the peptide. nih.gov Techniques like Saturation Transfer Difference (STD) and transferred Nuclear Overhauser Effect (trNOE) are particularly useful for characterizing the binding of ligands to cell surface receptors. nih.gov

Molecular Docking and Dynamics Simulations: Computational methods are increasingly used to predict how peptides bind to receptor sites. mdpi.com These simulations can provide insights into binding affinity and the specific interactions, such as hydrogen bonds and electrostatic forces, that stabilize the complex. mdpi.com

Yeast Two-Hybrid Systems: This genetic method can be modified to screen for and characterize the interaction between a peptide hormone and the extracellular domains of its receptor, as has been demonstrated for the IGF-1 receptor. pnas.org

Table 2: Advanced Methodologies for Studying Gly-Leu-Leu Interactions

| Methodology | Target Interaction | Key Insights Provided |

|---|---|---|

| On-Cell NMR Spectroscopy | Peptide-Receptor | Atomic-resolution structure and dynamics of the peptide when bound to its receptor on a native cell surface. nih.gov |

| Molecular Docking | Peptide-Receptor/Enzyme | Prediction of binding modes, affinity, and specific molecular interactions (e.g., hydrogen bonds). mdpi.com |

| Mass Spectrometry | Peptide-Enzyme | Identification of cleavage products and determination of reaction kinetics. nih.gov |

| Yeast Two-Hybrid System | Peptide-Receptor | High-throughput screening for peptide-receptor interactions and identification of key binding residues. pnas.org |

Biotechnological Applications and Engineered Peptide Systems

While direct biotechnological applications for Gly-Leu-Leu have not been established, its sequence appears within larger, engineered peptides, highlighting its potential utility as a structural motif.

A prime example is the short antimicrobial peptide Anoplin (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂). frontiersin.org Anoplin exhibits a wide range of biological activities, and its structure-function relationship has been explored through engineered systems. frontiersin.org Ala-scan studies, a technique where individual amino acids are replaced with alanine, revealed that the Gly-1, Leu-2, and Leu-3 residues are critical for its antibacterial activity. frontiersin.org This demonstrates that the Gly-Leu-Leu sequence is not merely a spacer but a crucial component for the peptide's function. Further engineering of Anoplin, such as adding N-terminal auxiliary groups, has been used to create derivatives with enhanced activity. frontiersin.org

The principles of peptide engineering could be applied to Gly-Leu-Leu to develop novel systems. For instance:

Drug Delivery: Peptides can be used as building blocks for drug delivery systems. The dipeptide Gly-Leu has been investigated as part of prodrug strategies to improve the stability and transport of pharmaceuticals. medchemexpress.com

Biomaterials: Specific peptide sequences, like the famous Arg-Gly-Asp (RGD) motif, are used to coat materials to promote cell attachment for applications in tissue engineering. cellgs.com It is conceivable that Gly-Leu-Leu or its derivatives could be explored for similar applications, potentially modulating cell adhesion or other behaviors.

Enzyme Stabilization: Certain peptides are being studied for their ability to stabilize enzymes during industrial processes, enhancing their activity under harsh conditions.

Integration with Systems Biology for Holistic Understanding of Peptide Metabolism and Function

A holistic understanding of the role of Gly-Leu-Leu requires its integration into the broader context of cellular and organismal metabolism, a task well-suited for systems biology approaches. While no study has specifically modeled Gly-Leu-Leu, research on its dipeptide analog, Gly-Leu, and its constituent amino acid, leucine, provides a clear roadmap.

Studies using transcriptome sequencing on intestinal epithelial cells treated with Gly-Leu have revealed widespread changes in gene expression. agriculturejournals.czresearchgate.net These analyses identified enrichment in entire signaling pathways, including nitric oxide synthesis, protein kinase B (PI3K) signaling, and cellular amino acid biosynthesis. agriculturejournals.cz This type of data allows researchers to move beyond a one-molecule, one-target view and appreciate the network-level effects of the peptide.

Similarly, systems-level analyses of amino acid starvation have shown that the availability of leucine can impact the expression of a large number of amino acid transporters, demonstrating a coordinated response to nutrient availability. biorxiv.org A systems biology approach to Gly-Leu-Leu would involve:

Metabolomics: Tracking the absorption, hydrolysis, and subsequent fate of the glycine (B1666218) and leucine components of the tripeptide throughout the body's metabolic networks.

Transcriptomics and Proteomics: Measuring the global changes in gene and protein expression in response to Gly-Leu-Leu administration to identify the cellular pathways and processes it regulates.

Computational Modeling: Integrating these large datasets to build predictive models of how Gly-Leu-Leu influences cellular states, such as proliferation or metabolic function, under different conditions.

This approach can help decipher the complete journey of the peptide from absorption to its ultimate effects on cellular function, accounting for the complex interplay between nutrient sensing, signaling, and metabolism. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.